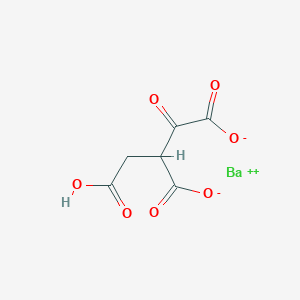
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is a synthetic peptide substrate used primarily in enzymatic assays. This compound is designed to detect the activity and stability of specific proteases, such as prolyl endopeptidase. The compound’s structure includes a sequence of amino acids (DL-alanine, DL-proline, and DL-aspartic acid) linked to a p-nitroaniline (pNA) group, which serves as a chromogenic reporter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves the stepwise coupling of protected amino acids. The process typically begins with the protection of the amino groups using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled to the p-nitroaniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases the p-nitroaniline group, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase, chymotrypsin, or cathepsin G.
Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate and can be quantified by measuring the absorbance at 405-410 nm.
Wissenschaftliche Forschungsanwendungen
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is widely used in scientific research for the following applications:
Wirkmechanismus
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin and other proteases.
Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its design allows for the detection of enzyme activity with high sensitivity and specificity, making it a valuable tool in biochemical and pharmaceutical research .
Eigenschaften
Molekularformel |
C25H32N6O11 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36) |
InChI-Schlüssel |
MBLUIJQGADPFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanamine](/img/structure/B12076449.png)








![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
